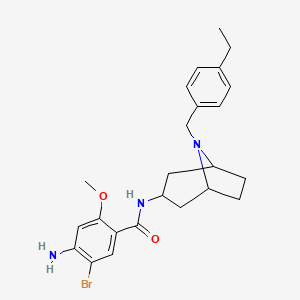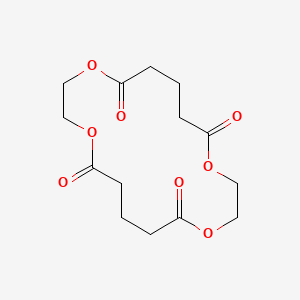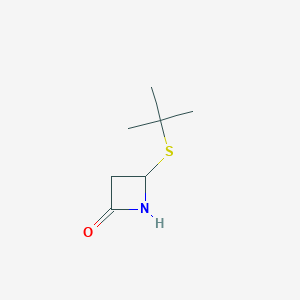
4-(tert-Butylsulfanyl)azetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(tert-Butylsulfanyl)azetidin-2-one is a compound belonging to the azetidinone family, which are four-membered lactams Azetidinones are known for their significant biological activities and are often used as intermediates in the synthesis of various pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(tert-Butylsulfanyl)azetidin-2-one can be achieved through various methods. One common approach involves the [2+2] cycloaddition of ketenes to Schiff bases. This method is advantageous due to its efficiency and the ability to produce the desired compound in good yields . Another method involves the use of diethyl chlorophosphate in a one-pot sequence synthesis, which is a convenient and cost-effective approach .
Industrial Production Methods: For industrial production, the synthesis of this compound often involves large-scale reactions with optimized conditions to maximize yield and minimize costs. The use of optically active natural sources, such as L-threonine, has been explored to produce chiral azetidinones on an industrial scale .
Chemical Reactions Analysis
Types of Reactions: 4-(tert-Butylsulfanyl)azetidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can be acyloxylated at the 4-position using t-butyl perbenzoate or peracetate in the presence of a copper catalyst . This reaction produces 4-benzoyloxy- and acetoxy-substituted β-lactams.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include t-butyl perbenzoate, peracetate, and copper catalysts. The reactions are typically carried out under controlled conditions to ensure the desired products are formed efficiently .
Major Products Formed: The major products formed from the reactions of this compound include 4-benzoyloxy- and acetoxy-substituted β-lactams. These products are valuable intermediates in the synthesis of various pharmaceuticals and other biologically active compounds .
Scientific Research Applications
4-(tert-Butylsulfanyl)azetidin-2-one has a wide range of applications in scientific research. In chemistry, it is used as an intermediate in the synthesis of more complex molecules. In biology and medicine, azetidinones are known for their antimicrobial and anticancer properties . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development.
Mechanism of Action
The mechanism of action of 4-(tert-Butylsulfanyl)azetidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s β-lactam ring is known to inhibit the activity of certain enzymes, such as penicillin-binding proteins, which are essential for bacterial cell wall synthesis . This inhibition leads to the disruption of bacterial cell wall formation, resulting in the death of the bacteria.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 4-(tert-Butylsulfanyl)azetidin-2-one include other azetidinones, such as 4-acetoxy-2-azetidinone and 4-(trifluoromethyl)azetidin-2-one . These compounds share the β-lactam ring structure but differ in their substituents, which can significantly impact their chemical properties and biological activities.
Uniqueness: The presence of the tert-butylsulfanyl group in this compound makes it unique compared to other azetidinones. This group can influence the compound’s reactivity and interactions with biological targets, potentially leading to novel applications in drug discovery and development .
Properties
CAS No. |
79669-40-2 |
|---|---|
Molecular Formula |
C7H13NOS |
Molecular Weight |
159.25 g/mol |
IUPAC Name |
4-tert-butylsulfanylazetidin-2-one |
InChI |
InChI=1S/C7H13NOS/c1-7(2,3)10-6-4-5(9)8-6/h6H,4H2,1-3H3,(H,8,9) |
InChI Key |
JWLWDGOJBAJFQO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)SC1CC(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


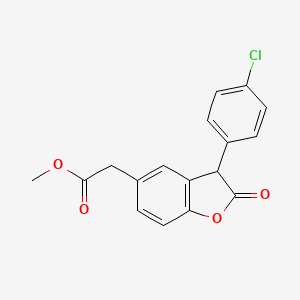
![Benzoic acid, 4-[[[[4-[[(2-ethylhexyl)oxy]carbonyl]phenyl]amino]methylene]amino]-, 2-ethylhexyl ester](/img/structure/B14446170.png)
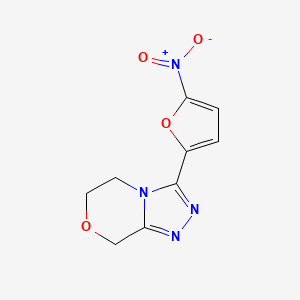
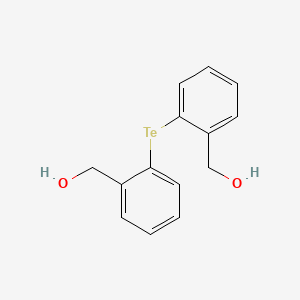
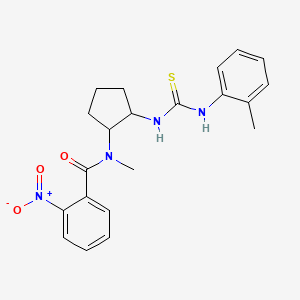
![3,4,6-Triphenyl-1,3-diazabicyclo[2.2.0]hex-5-en-2-one](/img/structure/B14446196.png)
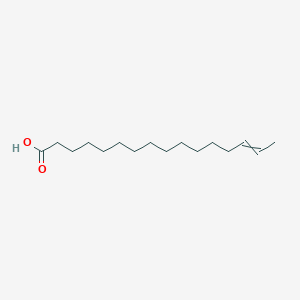
![(E)-1-(2,4-Dinitrophenyl)-2-[phenyl(2-phenylhydrazinylidene)methyl]diazene](/img/structure/B14446213.png)
![1-Phenyl-1,4-dihydrobenzo[h]isoquinolin-3(2H)-one](/img/structure/B14446224.png)
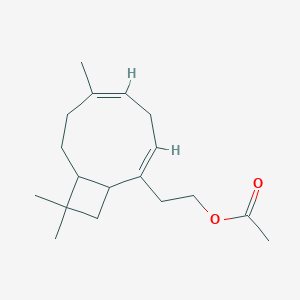
![[Piperazine-1,4-diylbis(methylenefuran-5,2-diyl)]dimethanol](/img/structure/B14446233.png)

